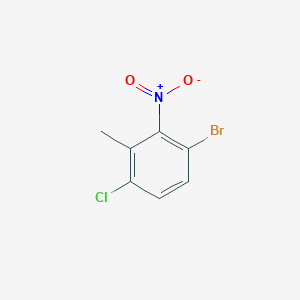

3-Bromo-6-chloro-2-nitrotoluene

Description

3-Bromo-6-chloro-2-nitrotoluene is an organic compound that belongs to the class of polysubstituted benzenes. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

1-bromo-4-chloro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBOWXCEEGEMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the nitration of 3-bromo-6-chlorotoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another synthetic route involves the bromination and chlorination of 2-nitrotoluene. This process can be carried out using bromine and chlorine in the presence of catalysts such as iron(III) bromide and iron(III) chloride, respectively. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and halogenation processes. These methods are optimized for high efficiency and cost-effectiveness. Continuous flow reactors and advanced separation techniques are employed to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-nitrotoluene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Hydroxylamine derivatives: Formed through partial reduction of the nitro group.

Substituted aromatic compounds: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

3-Bromo-6-chloro-2-nitrotoluene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo reactions to form amino derivatives through the reduction of the nitro group, hydroxylamine derivatives via partial reduction, and substituted aromatic compounds through nucleophilic substitution reactions .

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Reduction | Amino derivatives | Reduction of nitro group |

| Partial Reduction | Hydroxylamine derivatives | Formation through partial nitro reduction |

| Nucleophilic Substitution | Substituted aromatic compounds | Reaction with nucleophiles |

Research has indicated potential biological activities of this compound. Its structure allows for interactions with biomolecules, which could lead to the development of pharmaceuticals targeting specific biological pathways. Studies have focused on its ability to inhibit certain enzymes and its effects on cellular processes .

Case Study: Biological Interactions

A study investigated the interactions of this compound with enzyme targets. The compound demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for various specialty chemicals used in coloring agents . The compound’s ability to undergo further chemical transformations makes it valuable for creating a wide range of products.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Dyes and Pigments | Precursor for colorants |

| Specialty Chemicals | Intermediate for synthesis |

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-nitrotoluene: Similar structure but lacks the chlorine atom.

3-Chloro-2-nitrotoluene: Similar structure but lacks the bromine atom.

4-Bromo-2-nitrotoluene: Similar structure but with different substitution pattern.

Uniqueness

3-Bromo-6-chloro-2-nitrotoluene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the toluene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-6-chloro-2-nitrotoluene (C7H5BrClNO2) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a chlorine atom, and a nitro group attached to a toluene ring. Its molecular structure can influence its reactivity and biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 232.48 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects through mechanisms involving the reduction of the nitro group to form reactive intermediates that can damage microbial DNA.

- Mechanism : Upon reduction, nitro groups generate toxic species that bind to DNA, leading to cell death. This mechanism is similar to other well-known nitro compounds like metronidazole .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Nitro-substituted compounds often demonstrate cytotoxic effects against tumor cells.

- Case Study : In a study evaluating various nitro derivatives, compounds with similar structures showed significant activity against human tumor cell lines at nanomolar concentrations. The presence of halogen substituents was noted to enhance the cytotoxicity of these compounds .

Anti-inflammatory Activity

The anti-inflammatory effects of nitro compounds are also notable. Research suggests that they may modulate inflammatory pathways by acting on specific enzymes involved in inflammation.

- Research Findings : Nitro fatty acids have been shown to interact with proteins involved in cellular signaling, potentially altering their function and reducing inflammation . The structure of this compound may allow it to participate in similar pathways.

The biological activity of this compound can be attributed to its ability to penetrate cellular membranes due to its lipophilicity, which is enhanced by the presence of halogen substituents. Once inside the cell, it can interact with various biomolecules, including proteins and nucleic acids.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.